4-chloro-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide
Overview
Description
4-chloro-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide is a useful research compound. Its molecular formula is C19H28ClN3O3S and its molecular weight is 414.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.1539906 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Acetylcholinesterase Activity
One area of research focuses on the synthesis and evaluation of piperidine derivatives for their anti-acetylcholinesterase (anti-AChE) activity. These studies have identified compounds that significantly inhibit AChE, an enzyme associated with neurodegenerative diseases such as Alzheimer's. For instance, certain piperidine derivatives have been found to increase acetylcholine content in the cerebral cortex and hippocampus, suggesting potential as antidementia agents (Sugimoto et al., 1990).
Kappa-Opioid Receptor Antagonism
Research on compounds structurally related to 4-chloro-3-(1-piperidinylsulfonyl)-N-[3-(1-pyrrolidinyl)propyl]benzamide has also explored their role as kappa-opioid receptor (KOR) antagonists. Such studies have identified novel compounds with high affinity for KORs, displaying potential for treating conditions like depression and addiction disorders. These compounds have demonstrated efficacy in animal models for their antidepressant-like effects and in attenuating the behavioral effects of stress (Grimwood et al., 2011).
Analytical Applications in Quality Control
Compounds with a similar structure have been used in the development of analytical methods for the quality control of pharmaceutical substances. For example, capillary electrophoresis has been employed for the separation of related substances, indicating the importance of these compounds in ensuring the purity and efficacy of pharmaceuticals (Ye et al., 2012).
Serotonin 4 Receptor Agonism
Another research focus has been on the synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists. These studies suggest the potential of such compounds in enhancing gastrointestinal motility, indicating their relevance in developing treatments for gastrointestinal disorders (Sonda et al., 2004).
Properties
IUPAC Name |
4-chloro-3-piperidin-1-ylsulfonyl-N-(3-pyrrolidin-1-ylpropyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN3O3S/c20-17-8-7-16(19(24)21-9-6-12-22-10-4-5-11-22)15-18(17)27(25,26)23-13-2-1-3-14-23/h7-8,15H,1-6,9-14H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLHOVFEXVSELD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NCCCN3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.